molecular formula C25H18BrNO5 B10879212 1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B10879212
M. Wt: 492.3 g/mol
InChI Key: LUFCSYQESIKTHW-UHFFFAOYSA-N
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Description

1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl and butanone groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: Use as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-1-phenylbutan-2-yl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to the combination of its functional groups, which may confer specific properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C25H18BrNO5

Molecular Weight

492.3 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 3-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C25H18BrNO5/c1-2-21(22(28)15-7-4-3-5-8-15)32-25(31)16-9-6-10-18(13-16)27-23(29)19-12-11-17(26)14-20(19)24(27)30/h3-14,21H,2H2,1H3

InChI Key

LUFCSYQESIKTHW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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